molecular formula C11H21N3 B1419185 ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine CAS No. 1157816-10-8

ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine

Cat. No. B1419185
M. Wt: 195.3 g/mol
InChI Key: DYFWERVJCLLPNQ-UHFFFAOYSA-N
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Description

“Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Analytical Applications in High-Performance Liquid Chromatography

Ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine has been utilized in the development of a sensitive method for determining amino compounds. This involves a condensation reaction with specific reagents, enabling effective fluorescence detection in high-performance liquid chromatography (HPLC). The method offers high stability and precision, making it suitable for analyzing amines in wastewater and biological samples (You et al., 2006).

Synthesis of Imidazolecarboxylates

In another application, the compound facilitates the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. The process achieves good yields and is applicable to a wide range of amine substrates, including those with reactive functionalities (Helal & Lucas, 2002).

Antibacterial Applications

Recent research has explored the use of derivatives of ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine in antibacterial applications. A series of novel derivatives demonstrated promising antibacterial activity, highlighting the compound's potential in medicinal chemistry (Prasad, 2021).

Synthesis of Diverse Organic Compounds

The compound has also been used in the synthesis of various organic compounds, such as imidazolone derivatives and pyrrole-carboxylates. These syntheses contribute to a broader understanding of organic chemistry and potential applications in pharmaceuticals (Bezenšek et al., 2012); (Idhayadhulla et al., 2010).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling “ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine”. It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-ethyl-1-imidazol-1-yl-3,3-dimethylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-5-13-10(11(2,3)4)8-14-7-6-12-9-14/h6-7,9-10,13H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFWERVJCLLPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CN1C=CN=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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